4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide rac-CCT-250863 is a potent Nek2 inhibitor. exhibiting selectivity for Nek2 over PLK1, MPS1, Cdk2 and Aurora A.
Brand Name: Vulcanchem
CAS No.: 1364269-06-6
VCID: VC0540982
InChI: InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-
SMILES: CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N
Molecular Formula: C24H25F3N4O2S
Molecular Weight: 490.5452

4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide

CAS No.: 1364269-06-6

Cat. No.: VC0540982

Molecular Formula: C24H25F3N4O2S

Molecular Weight: 490.5452

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide - 1364269-06-6

Specification

CAS No. 1364269-06-6
Molecular Formula C24H25F3N4O2S
Molecular Weight 490.5452
IUPAC Name 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide
Standard InChI InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-
Standard InChI Key LLEOOSLUHRQCHZ-SREVYHEPSA-N
SMILES CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N
Appearance Solid powder

Introduction

The compound 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide is a complex organic molecule with a specific structure that includes a benzamide core, a pyridine ring, and a thiophene moiety. This compound is part of a broader class of benzamides, which are known for their diverse biological activities, including potential applications in pharmaceuticals.

Chemical Formula and Molecular Weight

  • Molecular Formula: C24H25F3N4O2S

  • Molecular Weight: Approximately 490.5 g/mol, as reported for a similar compound with slight variations in the side chain .

Structural Components

  • The compound features a benzamide backbone with a pyridine ring substituted at the 3-position.

  • The pyridine ring is further substituted with a thiophene ring at the 5-position, which contains a dimethylaminomethyl group.

  • The benzamide is also linked to a trifluoropent-3-en-2-yl group via an ether linkage.

IUPAC Name

The IUPAC name for this compound is 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide.

Synthesis and Preparation

While specific synthesis details for this exact compound are not readily available, similar benzamide derivatives are typically synthesized through multi-step reactions involving the formation of the benzamide core, followed by the introduction of the pyridine and thiophene moieties. Common methods include nucleophilic substitution reactions and cross-coupling reactions.

Related Compounds

  • 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]benzamide: This compound shares a similar structure but with a different side chain, highlighting the diversity of benzamide derivatives .

  • methyl (Z)-4-(2-amino-5-(4-((dimethylamino)methyl)thiophen-2-yl)pyridin-3-yl)-2-((5,5,5-trifluoropent-3-en-2-yl)oxy)benzoate: This ester derivative is commercially available and may serve as a precursor or analog for further chemical modifications .

Research Findings

  • Studies on similar compounds have shown that modifications in the side chains and functional groups can significantly impact biological activity. For instance, changes in the fluorinated alkyl chain can affect lipophilicity and membrane permeability .

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